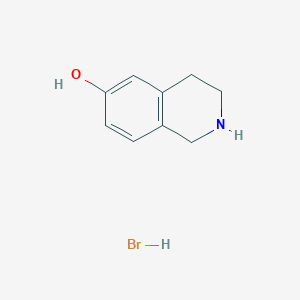

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Vue d'ensemble

Description

The compound 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is a derivative of the tetrahydroisoquinoline family, which is a structural feature in many biologically active molecules, both natural and synthetic. These derivatives have been studied for various biological properties, including antitumor and antimicrobial activities, and some have been investigated as potential pharmaceutical agents due to their presence in the brain and possible roles in neuroprotection .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been approached through various methods. One method involves the Pictet-Spengler reaction followed by catalytic dehalogenation to produce compounds like 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid in high optical purity . Another approach includes the reaction of 2-aminoisoquinoliniumiodide with substituted benzoyl chlorides or benzenesulfonyl chlorides, followed by reduction to yield substituted tetrahydroisoquinolines with potent cytotoxicity against breast cancer cell lines . Additionally, a domino reaction catalyzed by indium chloride in water has been used to synthesize various tetrahydroquinoline derivatives efficiently .

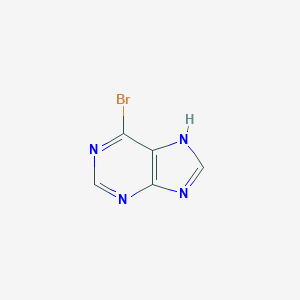

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been characterized using techniques such as X-ray diffractometry. For instance, the absolute configurations of the optical antipodes of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline have been determined, revealing the importance of the stereochemistry for biological activity . The crystal structure of related compounds, such as (1R,3R)-8-benzyloxy-N-benzyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, has also been elucidated, showing interactions such as hydrogen bonding leading to a zigzag chain formation .

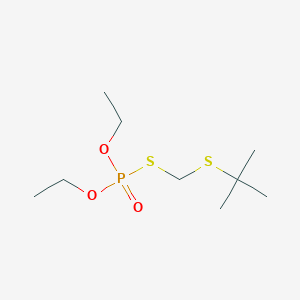

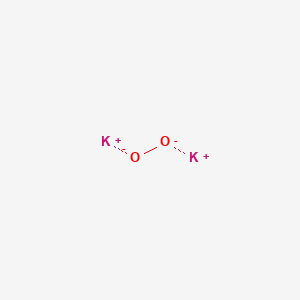

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives undergo various chemical reactions. For example, oxidative rearrangement of certain alkylidene tetrahydroisoquinolines using lead tetraacetate results in the formation of oxazoloisoquinolinones, a reaction that involves an intramolecular iminohaloform rearrangement . The synthesis of 4-substituted tetrahydroisoquinolin-4-ols has been achieved through intramolecular Barbier reactions and insertion reactions with zerovalent nickel, demonstrating the scope and limitations of these methods .

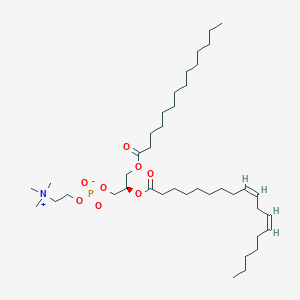

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure and substituents. For instance, the presence of electron-withdrawing groups at specific positions can significantly affect the binding affinity to biological targets, as seen in the selectivity of certain inhibitors for phenylethanolamine N-methyltransferase over the alpha2-adrenoceptor . The solubility, crystallinity, and stability of these compounds can be characterized using techniques such as IR and NMR spectroscopy, as demonstrated in the synthesis and characterization of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Applications De Recherche Scientifique

Metabolism and Identification

- Metabolic Analysis : The compound undergoes extensive metabolism in rats, with various phase I and II metabolites identified in feces, bile, urine, and plasma. These metabolites can be effectively screened and identified using LC-MS/MS methods (Wang et al., 2007).

Anticancer Potential

- Anticancer Properties : Substituted tetrahydroisoquinolines, including derivatives of 1,2,3,4-tetrahydroisoquinoline, show potential as anticancer agents. Their cytotoxicity against various cancer cell lines was evaluated, indicating promising anticancer activities (Redda et al., 2010).

Synthesis and Catalysis

- Synthetic Applications : The compound is useful in synthesizing enantiopure acids, valuable in creating modulators for nuclear receptors. It demonstrates applications in stereoselective synthesis and catalysis (Forró et al., 2016).

- Catalytic Strategies : It serves as a key scaffold in asymmetric catalysis, with novel catalytic strategies developed for synthesizing chiral tetrahydroisoquinolines, highlighting its significance in organic synthesis (Liu et al., 2015).

Neurological Research

- Neuroprotective Activity : 1,2,3,4-Tetrahydroisoquinoline derivatives have shown neuroprotective properties, which could be significant in the context of Parkinson's disease and other neurological disorders (Okuda et al., 2003).

Pharmacological Potential

- Pharmacological Applications : Various derivatives of tetrahydroisoquinoline exhibit significant pharmacological potential, including as anticancer antibiotics and neuroprotective agents (Singh & Shah, 2017).

Miscellaneous Applications

- Diverse Biological Activities : The compound is part of a family of alkaloids known for a range of biological properties, including antitumor and antimicrobial activities. This diversity underscores its importance in medicinal chemistry (Peana et al., 2019).

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVPGYXADKFDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538284 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide | |

CAS RN |

59839-23-5 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

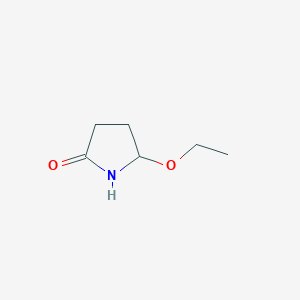

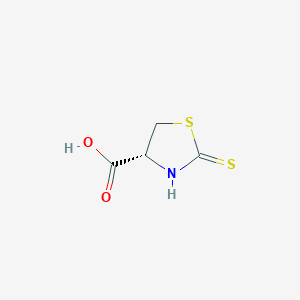

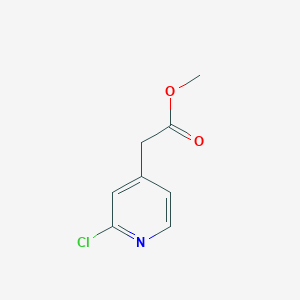

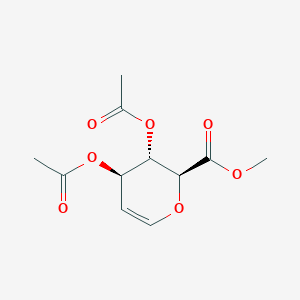

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)